4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid

Catalog No.
S13587508
CAS No.
M.F
C15H19NO5
M. Wt
293.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carb...

Product Name

4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid

IUPAC Name

4-(phenylmethoxycarbonylaminomethyl)oxane-4-carboxylic acid

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

InChI

InChI=1S/C15H19NO5/c17-13(18)15(6-8-20-9-7-15)11-16-14(19)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,19)(H,17,18)

InChI Key

VNYBQDVNUDIAGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CNC(=O)OCC2=CC=CC=C2)C(=O)O

4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is a chemical compound characterized by its complex structure, which includes a benzyloxycarbonyl group attached to an amino group, and a carboxylic acid functional group. Its molecular formula is C15H19NO5C_{15}H_{19}NO_{5} with a molar mass of approximately 293.32 g/mol. This compound is also known as methyl 4-((benzyloxy)carbonyl)aminomethyl)oxane-4-carboxylate, indicating its potential as a derivative of oxane compounds with functionalized groups that may impart specific reactivity and biological properties .

The reactivity of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid can be attributed to its functional groups:

  • Amine Reactivity: The amino group can undergo acylation, alkylation, or condensation reactions, making it a versatile intermediate in organic synthesis.
  • Carboxylic Acid Reactivity: The carboxylic acid moiety can participate in esterification and amidation reactions, allowing for the formation of esters or amides with alcohols or amines, respectively.
  • Reduction: The benzyloxycarbonyl group can be selectively removed under hydrogenation conditions, yielding the corresponding amine.

These reactions highlight the compound's potential utility in synthesizing more complex molecules for pharmaceutical applications.

The synthesis of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid typically involves several steps:

  • Formation of the Benzyloxycarbonyl Group: This can be achieved through the reaction of benzyloxycarbonyl chloride with an appropriate amine.
  • N-Methylation: The amino group can be methylated using methyl iodide or another suitable methylating agent.
  • Carboxylic Acid Introduction: The final step involves introducing the carboxylic acid functionality, usually through oxidation of a corresponding alcohol or via direct carboxylation of an alkyl halide.

These synthetic routes may vary based on the specific reagents and conditions employed.

4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals due to its functional groups.
  • Chemical Research: As a building block in organic synthesis, it could be used to create more complex molecular architectures.
  • Biotechnology: Its derivatives might find use in drug delivery systems or as enzyme inhibitors in biochemical assays.

Interaction studies involving 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid would typically focus on its binding affinity and reactivity with biological targets such as enzymes or receptors. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins.
  • In Vitro Assays: To evaluate biological activity against target pathogens or enzymes.

Such studies are essential for understanding the compound's potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
4-(Aminomethyl)benzoic acid56-91-7Simple structure; potential enzyme inhibitor .
4-(Benzyloxy)-2-aminoacetic acid58933-52-1Contains both benzyloxy and amino groups; studied for various biological activities .
4-Amino-N-benzoyl-L-glutamic acid2231674-24-9Contains both amino and carboxylic functionalities; involved in metabolic pathways .
4-(Benzyloxycarbonyl)-L-proline1374126-65-4A proline derivative; utilized in peptide synthesis .

Uniqueness

The uniqueness of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid lies in its specific combination of an oxane ring structure with a benzyloxycarbonyl group and a carboxylic acid functionality. This structural arrangement potentially enhances its reactivity and selectivity in biological systems compared to other similar compounds that may lack one or more of these features.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

293.12632271 g/mol

Monoisotopic Mass

293.12632271 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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